PDE3 Inhibitory Potency: Olprinone HCl Is Approx. 55-Fold More Potent than Amrinone at Human Cardiac PDE3
Olprinone inhibits human cardiac PDE3 with an IC50 of 0.35 µM, representing approximately 55-fold greater potency than amrinone (IC50 19.5 µM) and comparable potency to milrinone (reported IC50 range 0.45–1.0 µM for PDE3A/PDE3B) . The selectivity window for olprinone—PDE1 IC50/PDE3 IC50 ratio ≈ 430; PDE2 IC50/PDE3 IC50 ratio ≈ 286—further distinguishes it from less selective PDE3 inhibitors such as enoximone (PDE1/PDE3 selectivity ratio ≈ 95) [1]. This potency differential means olprinone achieves equivalent PDE3 occupancy at substantially lower molar concentrations than amrinone, reducing the mass burden required for pharmacological effect.
| Evidence Dimension | PDE3 inhibitory potency (IC50 on human cardiac enzyme) |
|---|---|
| Target Compound Data | Olprinone: IC50 = 0.35 µM for human cardiac PDE3; PDE1 IC50 = 150 µM; PDE2 IC50 = 100 µM |
| Comparator Or Baseline | Amrinone: IC50 = 19.5 µM for PDE3; Milrinone: IC50 ≈ 0.45–1.0 µM (PDE3A/PDE3B) |
| Quantified Difference | Olprinone is ~55-fold more potent than amrinone; PDE3/PDE1 selectivity ratio ~430 vs. enoximone ratio ~95 |
| Conditions | Recombinant or native human cardiac PDE3 enzyme assays; multiple independent sources. |
Why This Matters
Procurement decisions for PDE3 inhibitor tool compounds should account for the >50-fold potency gap between olprinone and amrinone, as equivalent dosing assumptions can lead to under- or over-inhibition artifacts in experimental models.
- [1] Bethke T, Eschenhagen T, Klimkiewicz A, et al. Phosphodiesterase inhibition by enoximone in preparations from nonfailing and failing human hearts. Arzneimittelforschung. 1992 Apr;42(4):437-45. PMID: 1386515. [Citing: PDE I/PDE III selectivity ratio for enoximone ≈ 95; milrinone IC50 for PDE III = 1.2 µM, PDE IV = 3.3 µM.] View Source
